molecular formula C10H14N2O B1347340 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol CAS No. 7149-45-3

2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol

Cat. No. B1347340
CAS RN: 7149-45-3
M. Wt: 178.23 g/mol
InChI Key: JUNVYXJFFGIRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, also known as PPMP, is a novel synthetic compound with a wide variety of applications in scientific research. PPMP has been used in a variety of experiments, including those involving enzymatic reactions, biochemical pathways, and drug delivery systems.

Scientific Research Applications

Intercalation into Nucleic Acids

  • Research Focus : Intercalating nucleic acids (INAs) with insertion of pyrrolidin-related compounds.
  • Key Finding : These compounds can be used to form INAs, which slightly destabilize DNA duplexes, while RNA duplexes are strongly destabilized. This finding is significant in understanding nucleic acid interactions and potential therapeutic applications (Filichev & Pedersen, 2003).

Organocatalysis

  • Research Focus : New organocatalysts derived from pyrrolidin-related compounds.
  • Key Finding : These compounds effectively catalyze asymmetric Michael additions, demonstrating their potential in facilitating chemical reactions with high yield and excellent enantioselectivities (Cui Yan-fang, 2008).

Molecular Structures and Activation of Small Molecules

  • Research Focus : Pyrazolylmethylpyridine palladium complexes.
  • Key Finding : These complexes show potential in the activation of small molecules, which could be relevant in material science and catalysis (Ojwach, Guzei & Darkwa, 2009).

Synthesis of Bioactive Compounds

  • Research Focus : Synthesis of pyrrolidin-related compounds for binding to nucleic acids.
  • Key Finding : The synthesized compounds show increased water solubility and potential in pre-organizing PNA structures for binding to complementary nucleic acids, indicating their significance in drug development and molecular biology (D'Costa, Kumar & Ganesh, 2002).

Chemistry of Pyrrolidines

  • Research Focus : Synthesis and study of pyrrolidines in cycloaddition reactions.
  • Key Finding : Pyrrolidines, important in medicinal chemistry and industry, can be synthesized under mild conditions, expanding the possibilities for creating novel substances in these fields (Żmigrodzka et al., 2022).

Nootropic Drug Synthesis

  • Research Focus : Synthesis of 3-pyrrolin-2-ones for potential bioactive compounds.
  • Key Finding : These compounds are valuable starting materials in organic synthesis and can lead to the development of nootropic drugs like nebracetam (Alves, 2007).

properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-4-3-5-11-9(10)8-12-6-1-2-7-12/h3-5,13H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNVYXJFFGIRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290963
Record name 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol

CAS RN

7149-45-3
Record name 2-(1-Pyrrolidinylmethyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7149-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 72099
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC72099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-2-(PYRROLIDINOMETHYL)-PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Reactant of Route 3
Reactant of Route 3
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Reactant of Route 4
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Reactant of Route 5
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Reactant of Route 6
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.